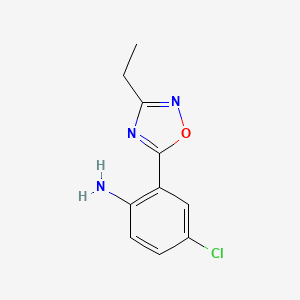

4-氯-2-(3-乙基-1,2,4-噁二唑-5-基)苯胺

描述

The compound “4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学研究应用

合成和生物活性

4-氯-2-(3-乙基-1,2,4-噁二唑-5-基)苯胺及其衍生物已广泛研究其生物活性。这些化合物通过各种化学过程合成,并测试其不同的生物性质。

尿酶抑制:含N-(取代苯基)丁酰胺的新型吲哚基噁二唑骨架,包括1,2,4-噁二唑的衍生物,在体外对尿酶酶表现出强大的抑制潜力。由于这些化合物对细胞膜的轻微细胞毒性,这些化合物被认为是药物设计计划中有价值的治疗剂 (Nazir et al., 2018)。

抗肿瘤活性:关于与天然产物相关的新型1,2,4-噁二唑和三氟甲基吡啶衍生物的研究揭示了它们的体外抗癌活性。这些化合物通过细胞系列中的单层增殖测定进行评估,其中一些显示出显著的效力 (Maftei et al., 2016)。

杀真菌活性:包括与4-氯-2-(3-乙基-1,2,4-噁二唑-5-基)苯胺相关的1,3,4-噁二唑衍生物在内,已制备并评估这些化合物对中国主要水稻病害之一的水稻纹枯病的杀真菌活性。这些化合物表现出显著的杀真菌性能 (Chen et al., 2000)。

镇痛和抗炎活性:对各种1,3,4-噁二唑衍生物的合成和生物评价显示出在啮齿动物中有希望的镇痛和抗炎活性。这表明这些衍生物在新治疗剂的开发中具有潜力 (Dewangan et al., 2015)。

苯胺传感:已对新型噻吩取代的1,3,4-噁二唑衍生物进行研究,通过苯胺的荧光猝灭表明它们有潜在用作苯胺传感器以进行未来检测 (Naik et al., 2018)。

抗微生物活性:已合成和评估各种1,3,4-噁二唑衍生物,包括与4-氯-2-(3-乙基-1,2,4-噁二唑-5-基)苯胺结构相关的化合物,对不同的细菌和真菌菌株显示出中等至良好的抗微生物活性 (Kavitha et al., 2016)。

作用机制

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising anticancer activity .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially facilitate interactions with biological targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as antimicrobials .

Result of Action

Compounds with a 1,2,4-oxadiazole core have shown anti-infective and anticancer activities .

Action Environment

The synthesis of 1,2,4-oxadiazoles has been achieved in various conditions, suggesting that the compound might be stable under a range of environmental conditions .

未来方向

The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . They have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

IUPAC Name |

4-chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-2-9-13-10(15-14-9)7-5-6(11)3-4-8(7)12/h3-5H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVCWPZDBFOGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |

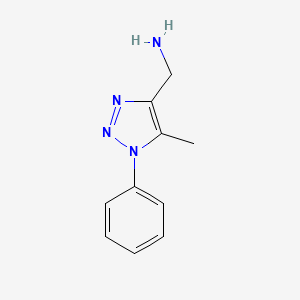

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B1414982.png)

![3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B1414986.png)

![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)